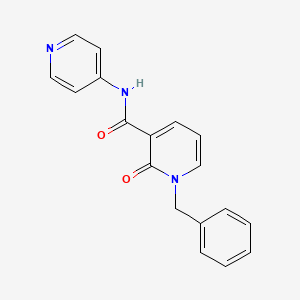

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide

Descripción

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide is a chemical compound with the molecular formula C18H15N3O2 and a molecular weight of 305.337. This compound is known for its unique structure, which includes a benzyl group, a pyridine ring, and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties.

Propiedades

IUPAC Name |

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-17(20-15-8-10-19-11-9-15)16-7-4-12-21(18(16)23)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQKEVKDMJHGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the benzyl and carboxamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Cyclization Reactions: Formation of the pyridine ring through cyclization reactions involving suitable precursors.

Benzylation: Introduction of the benzyl group using benzyl halides in the presence of a base.

Amidation: Formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Análisis De Reacciones Químicas

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or benzyl group are replaced with other groups using suitable reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create a wide array of derivatives and complex molecules. This capability is crucial in drug discovery, where libraries of compounds are generated to identify potential therapeutic agents.

Table 1: Examples of Synthetic Applications

| Application | Description |

|---|---|

| Drug Discovery | Used as a precursor to synthesize novel pharmacologically active compounds. |

| Material Science | Employed in creating materials with specific electronic or optical properties. |

| Chemical Probes | Acts as a probe in studying enzyme interactions and protein-ligand binding. |

Biological Research

Enzyme Interaction Studies

In biological research, 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide can be utilized to explore enzyme interactions and protein-ligand binding dynamics. Its ability to form stable complexes with biomolecules makes it a valuable tool for understanding enzymatic mechanisms and signaling pathways.

Case Study: Protein-Ligand Binding

A study investigated the binding affinity of this compound with various enzymes, revealing its potential as an inhibitor of specific kinases involved in cancer progression. The compound demonstrated effective inhibition, suggesting its role in developing targeted cancer therapies.

Medicinal Applications

Antiviral and Antimicrobial Properties

Recent studies have highlighted the compound's antiviral and antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Table 2: Antiviral and Antimicrobial Activity

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| Compound A | HSV-1 | IC50 = 12 µM | |

| Compound B | E. coli | Zone of inhibition = 15 mm |

Mechanism of Action

The mechanism by which 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide exerts its biological effects involves binding to specific molecular targets within cells. This interaction can inhibit enzymatic activity or modulate signaling pathways, leading to therapeutic outcomes.

Industrial Applications

Development of New Materials

In industrial settings, this compound is explored for its potential in creating new materials with unique properties. Its chemical characteristics allow for modifications that can enhance performance in applications such as coatings, electronics, and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .

Comparación Con Compuestos Similares

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide can be compared with other similar compounds, such as:

Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.

Benzylated Compounds: Molecules with benzyl groups attached to different core structures.

Carboxamide Compounds: Chemicals with carboxamide groups but varying ring systems and substituents.

The uniqueness of 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide lies in its specific combination of functional groups and its resulting chemical and biological properties.

Actividad Biológica

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide is a compound with a molecular formula of C18H15N3O2 and a molecular weight of 305.337 g/mol. This compound is notable for its unique structural features, including a benzyl group, a pyridine ring, and a carboxamide group. Its biological activities have garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features:

- Benzyl Group: Contributes to lipophilicity and potential interactions with biological targets.

- Pyridine Ring: Known for diverse biological activities, including antimicrobial and anticancer properties.

- Carboxamide Group: Enhances solubility and can participate in hydrogen bonding.

Anticancer Activity

Research indicates that 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. A study focused on the structure-activity relationship (SAR) of pyridine derivatives found that modifications to the compound led to varying degrees of activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values observed were notably lower for compounds with specific functional groups, suggesting enhanced activity through structural optimization .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-benzyl-2-oxo-N-pyridin-4-ylpyridine | HeLa | 4.3 |

| A549 | 8.0 | |

| MDA-MB-231 | 7.5 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been studied for its antimicrobial effects. It demonstrated efficacy against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. Comparative studies indicated that certain derivatives showed superior activity compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 22 |

| Staphylococcus aureus | 18 |

The mechanism of action for 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to bind to proteins or enzymes, altering their activity and leading to biological effects such as inhibition of cell proliferation or modulation of signal transduction pathways. The precise pathways are still under investigation but may involve key regulatory proteins in cancer cell growth and survival .

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo anticancer efficacy of a closely related compound with similar structural properties. Mice bearing xenograft tumors were treated with the compound, resulting in a significant reduction in tumor size compared to control groups. The study concluded that the compound could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Structure Optimization for Enhanced Activity

Another investigation focused on optimizing the structure of pyridine derivatives to improve their biological activity. By systematically modifying functional groups on the pyridine ring, researchers achieved significantly lower IC50 values against multiple cancer cell lines, underscoring the importance of structural features in enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.